Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- is a chemical compound with the molecular formula C13H8FIN2O3 It is a derivative of benzamide, characterized by the presence of fluorine, iodine, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- typically involves multi-step organic reactions One common synthetic route includes the nitration of a fluorobenzamide derivative followed by iodination and methylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- involves its interaction with specific molecular targets. The presence of the nitro group allows for electron-withdrawing effects, which can influence the compound’s reactivity and binding affinity. The iodine atom can participate in halogen bonding, further affecting its interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl-
- Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro-
Uniqueness
Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- is unique due to the specific combination of fluorine, iodine, and nitro groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
826991-69-9 |
---|---|
Molekularformel |
C14H10FIN2O3 |
Molekulargewicht |
400.14 g/mol |
IUPAC-Name |
5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C14H10FIN2O3/c1-17(13-5-3-2-4-11(13)16)14(19)10-8-9(15)6-7-12(10)18(20)21/h2-8H,1H3 |
InChI-Schlüssel |
RRHUZFKMJMTUQR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1I)C(=O)C2=C(C=CC(=C2)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.